(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine
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Overview
Description
®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an amine group at the 3-position of the dihydrobenzofuran moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of the amine group. One common method involves the following steps:
Bromination: 2,3-Dihydrobenzofuran is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in certain reactions.
2,3-Dihydrobenzofuran-3-ylamine:
5-Bromo-2,3-dihydrobenzofuran-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.
Uniqueness: ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTALTPLRPQESS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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